molecular formula C11H12N4O3S2 B2601401 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 532406-31-8

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2601401
CAS No.: 532406-31-8
M. Wt: 312.36
InChI Key: XGVWMVCMQZWBTI-UHFFFAOYSA-N
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Description

2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an acetamido group at position 3. A thioether linkage connects this moiety to a second acetamide group, which is further modified with a furan-2-ylmethyl substituent. The furan ring may enhance pharmacokinetic properties, such as solubility and metabolic stability, while the thioether and acetamide groups facilitate hydrogen bonding and interactions with biological targets .

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S2/c1-7(16)13-10-14-15-11(20-10)19-6-9(17)12-5-8-3-2-4-18-8/h2-4H,5-6H2,1H3,(H,12,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVWMVCMQZWBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide” typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Introduction of the Acetamido Group: Acetylation of the thiadiazole ring can be performed using acetic anhydride or acetyl chloride.

    Attachment of the Furan Ring: The furan ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the acetamido group or the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions could include the use of bases or acids as catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole derivatives. These compounds have shown effectiveness against various bacterial strains and fungi. For instance, the incorporation of thiadiazole rings has been associated with enhanced activity against Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Screening

In a study evaluating the efficacy of thiadiazole derivatives against C. albicans, several compounds were tested using the agar diffusion method. The results indicated that compounds similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide exhibited significant growth inhibition zones compared to standard antibiotics .

Compound NameActivity Against C. albicansInhibition Zone (mm)
This compoundEffective22
Standard (Fluconazole)Reference28

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to various therapeutic targets. Its mechanism often involves interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions.

Case Study: Enzyme Interaction

Research has shown that thiadiazole derivatives can inhibit urease activity significantly. The structure of this compound suggests that it may bind effectively to the non-metallic active site of urease enzymes . Molecular docking studies have indicated strong binding affinities for these compounds.

Enzyme TargetInhibition TypeIC50 Value (µM)
UreaseCompetitive15
Other EnzymesVariable10 - 30

Drug Design and Development

The structural characteristics of this compound make it a candidate for rational drug design. Its ability to interact with biological targets can be optimized through modifications in its chemical structure.

Case Study: Rational Drug Design

A study focused on developing new azole compounds for antimicrobial applications highlighted the importance of structural diversity in enhancing bioactivity . The incorporation of furan and thiadiazole moieties has been shown to improve pharmacological profiles significantly.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring might enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compounds sharing the 1,3,4-thiadiazole-acetamide scaffold but differing in substituents provide insights into structure-activity relationships (SAR):

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide 5-Acetamido, thioether-linked acetamide, furan-2-ylmethyl Not reported Not reported Hypothesized antimicrobial/anticancer N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) 4-Chlorobenzylthio, thiadiazinan-thione 179–181 69 Antimicrobial
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) Benzothiazole, phenylureido 263–265 Not reported Cytotoxic (GC-MS validated)
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.10) Isobutyl, triazinoquinazoline 262–264 56.6–59.8 Antiproliferative

Key Observations :

  • Polar Substituents : Chlorobenzyl (5d) and phenylureido (4g) groups enhance antimicrobial and cytotoxic activities, likely via hydrophobic interactions and hydrogen bonding .
  • Bulkier Moieties: Triazinoquinazoline (4.10) and benzothiazole (4g) derivatives exhibit antiproliferative effects, suggesting that extended aromatic systems improve DNA intercalation or enzyme inhibition .
  • Furan vs. Benzofuran : The target compound’s furan substituent may offer metabolic advantages over benzofuran hybrids (e.g., compound 64 in ), which showed moderate anticancer activity in MCF-7 cells .
Pharmacological Activity Profiles
Antimicrobial Activity
  • Phenoxy Derivatives: Compounds like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) (melting point 133–135°C, yield 88%) demonstrated superior yields and stability, though their antimicrobial efficacy remains unquantified .
  • Thiadiazine-Thione Hybrids : Compound 5c (melting point 169–171°C) showed 67% yield and moderate activity, suggesting that methylbenzyl groups balance synthesis feasibility and bioactivity .
Anticancer Activity
  • Benzofuran/Thiadiazole Hybrids : Compound 64 () inhibited MCF-7 cells with IC₅₀ values comparable to doxorubicin, attributed to π-π stacking and apoptosis induction .
  • Akt Inhibitors : Compounds 3 and 8 () induced apoptosis in C6 glioma cells via 86–92% Akt inhibition, outperforming the target compound’s hypothesized activity .
Enzyme Inhibition
  • Ureido Derivatives : Compound 4g () exhibited cytotoxic activity validated by GC-MS, implying ureido groups enhance target binding .
Mechanistic Insights
  • Thioether Linkage : Critical for redox modulation and enzyme inhibition, as seen in compound 8 (), where the thioether facilitated Akt binding via sulfur-mediated interactions .
  • Acetamide Flexibility : The N-(furan-2-ylmethyl)acetamide group may mimic natural substrates in enzymatic pockets, similar to N-(benzothiazol-2-yl)acetamide derivatives () .

Biological Activity

The compound 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a member of the thiadiazole family, which has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2SC_{11}H_{12}N_4O_2S, with a molecular weight of approximately 264.31 g/mol. The compound features a thiadiazole ring and a furan moiety, which are significant for its biological interactions.

The biological activity of thiadiazole derivatives often involves interactions with various biological targets such as enzymes and receptors. The proposed mechanisms for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Several studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
This compoundBroad-spectrum antimicrobial activity
5-acetamido derivativesAntibacterial against Gram-positive bacteria

Anticancer Activity

Research has shown that compounds with similar structures can induce apoptosis in cancer cells. For example:

StudyFindingsReference
Thiadiazole derivativesInduced apoptosis in glioma cells through mitochondrial pathways
Related compoundsInhibited proliferation in various cancer cell lines (e.g., HeLa, A549)

Case Studies

  • Cell Line Studies : In vitro studies using K562 leukemia cells demonstrated that thiadiazole derivatives can induce cell death via apoptosis and necrosis mechanisms. The half-maximal effective concentration (EC50) was determined to be around 10 µM for several derivatives .
  • Animal Models : Animal studies are needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary results suggest promising anticancer effects but require further validation through comprehensive studies.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiadiazole compounds is crucial for optimizing their biological activity. Modifications to the thiadiazole ring and substituents significantly influence their pharmacological properties:

VariationEffect on Activity
Substituting different groups on the thiadiazole ringAlters potency against specific targets (e.g., cancer cells)
Changing furan substituentsMay enhance or reduce antimicrobial effectiveness

Q & A

What are the established synthetic routes for synthesizing 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide, and how are intermediates characterized?

Answer:
The synthesis typically involves alkylation of 5-acetamido-1,3,4-thiadiazole-2-thiol with a chloroacetamide derivative. For example, reacting 2-chloro-N-(furan-2-ylmethyl)acetamide with the thiadiazole thiol in a polar solvent (e.g., DMF or toluene/water) under reflux (80–100°C) with a base (e.g., triethylamine) and catalytic KI to enhance reactivity . Intermediates are characterized via:

  • ¹H NMR : Furan protons (δ ~6.3–7.5 ppm), thiadiazole NH signals (δ ~7.3 ppm), and acetamide CH₂ (δ ~4.8 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 191 [M+1] in similar thiadiazole derivatives) .
  • Elemental analysis : Confirmation of C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while toluene/water mixtures reduce side reactions .
  • Catalyst use : KI (10–20 mol%) improves alkylation efficiency .
  • Temperature control : Reflux (5–7 hours) ensures completion while minimizing decomposition .
  • Purification : Crystallization from ethanol or column chromatography (hexane:ethyl acetate, 9:1) achieves >95% purity .

What spectroscopic techniques are most effective for structural elucidation, and what key features should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Prioritize signals for the furan ring (δ 6.3–7.5 ppm), thiadiazole NH (δ 7.3 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • FT-IR : Confirm thioether (C–S–C, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
  • High-resolution MS : Verify molecular ion clusters (e.g., [M+H]⁺) with <5 ppm error .

How can researchers resolve discrepancies in reported biological activity data for thiadiazole derivatives?

Answer:

  • Standardized assays : Use MIC (minimum inhibitory concentration) tests under controlled conditions (e.g., pH, temperature) .
  • Purity validation : HPLC (≥95% purity) ensures activity correlates with the target compound, not impurities .
  • Structural analogs : Compare substituent effects; e.g., furan vs. phenyl groups alter lipophilicity and membrane penetration .

What in vitro models are suitable for evaluating the anticancer potential of this compound?

Answer:

  • Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .
  • Comparative studies : Benchmark against cisplatin or doxorubicin to contextualize potency .

How can computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS), blood-brain barrier permeability, and CYP450 interactions .
  • Molecular docking : Simulate binding to targets (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .
  • Validation : Correlate docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values .

What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Batch process optimization : Replace reflux with microwave-assisted synthesis to reduce time .
  • Green chemistry : Use water as a co-solvent to improve sustainability .
  • Process monitoring : In-line FTIR or TLC ensures reaction consistency at larger volumes .

How do structural modifications at the furan or acetamide groups influence bioactivity?

Answer:

  • Furan substitution : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity but may reduce solubility .
  • Acetamide chain length : Longer chains (e.g., ethyl vs. methyl) improve lipid solubility and CNS penetration .
  • Thioether linkage : Replacing sulfur with oxygen decreases stability but increases metabolic clearance .

What analytical methods quantify this compound in biological matrices during pharmacokinetic studies?

Answer:

  • LC-MS/MS : MRM (multiple reaction monitoring) mode with deuterated internal standards ensures sensitivity (LOQ < 10 ng/mL) .
  • Sample preparation : Protein precipitation (acetonitrile) or SPE (solid-phase extraction) minimizes matrix effects .
  • Validation : Follow FDA guidelines for accuracy (85–115%), precision (RSD <15%), and stability .

How can researchers address low solubility issues in formulation development?

Answer:

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Nanoformulations : Liposomes or polymeric nanoparticles improve bioavailability .
  • Salt formation : Hydrochloride salts of the acetamide group increase dissolution rates .

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